molecular formula C19H18BrNO4S B2909265 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide CAS No. 852438-47-2

4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide

Cat. No.: B2909265
CAS No.: 852438-47-2
M. Wt: 436.32
InChI Key: XSMGOCSKLVZLKI-UHFFFAOYSA-N
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Description

4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide: is a complex organic compound with a molecular formula of C19H18BrNO4S . This compound features a bromine atom, an ethoxyphenyl group, and a dioxidothiophenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide typically involves multiple steps, starting with the bromination of the corresponding benzamide derivative. The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) under controlled temperatures and in the presence of a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dioxidothiophenyl group can be further oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the bromine atom or other functional groups.

  • Substitution: : Substitution reactions can occur at the bromine atom or other reactive sites on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may serve as a probe or inhibitor in biological studies.

  • Medicine: : It has potential as a therapeutic agent or intermediate in drug development.

  • Industry: : It can be utilized in the production of advanced materials or as a chemical reagent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the context in which the compound is used.

Comparison with Similar Compounds

4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide: can be compared to other similar compounds, such as 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide . The presence of the ethoxy group instead of a methoxy group can influence the compound's properties and applications, highlighting its uniqueness.

List of Similar Compounds

  • 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)benzamide

  • 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-hydroxyphenyl)benzamide

  • 4-bromo-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-nitrophenyl)benzamide

Properties

IUPAC Name

4-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO4S/c1-2-25-18-9-7-16(8-10-18)21(17-11-12-26(23,24)13-17)19(22)14-3-5-15(20)6-4-14/h3-12,17H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMGOCSKLVZLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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